![molecular formula C15H19N3O B241308 N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B241308.png)
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a benzimidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is not fully understood. However, studies have shown that N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle. In inflammation research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neuroprotection research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is its potential therapeutic applications in various fields. N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Another advantage is its synthetic availability, which allows for further research and development. However, one limitation of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
For N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide research include investigating its potential as a therapeutic agent for various diseases and improving its solubility and bioavailability.
Méthodes De Synthèse
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been synthesized using different methods, including the condensation reaction of 2-aminobenzimidazole with 2-methylacrolein and subsequent reaction with propanoyl chloride. Another method involves the reaction of 2-aminobenzimidazole with 2-methylacrolein and subsequent reaction with propionic anhydride. The yield of N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide using these methods ranges from 30% to 60%.
Applications De Recherche Scientifique
N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neuroprotection. In cancer research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, N-{[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]methyl}propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Formule moléculaire |
C15H19N3O |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]propanamide |
InChI |
InChI=1S/C15H19N3O/c1-4-15(19)16-9-14-17-12-7-5-6-8-13(12)18(14)10-11(2)3/h5-8H,2,4,9-10H2,1,3H3,(H,16,19) |
Clé InChI |
IWWDCSYIKXZRHB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
SMILES canonique |
CCC(=O)NCC1=NC2=CC=CC=C2N1CC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



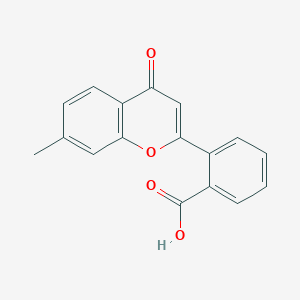
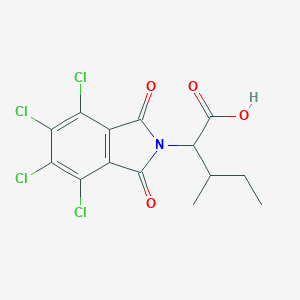
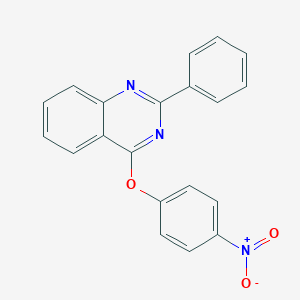
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)
![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)
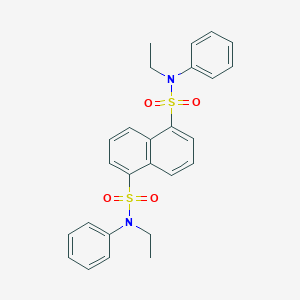
![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)
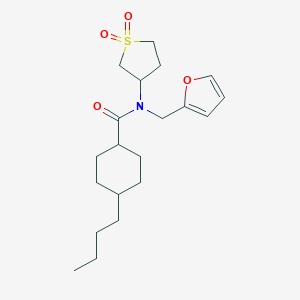
![N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)
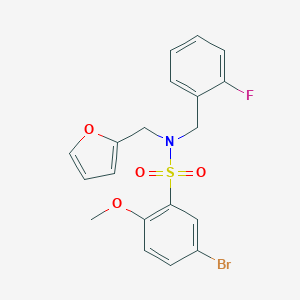
![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)